N-(3-Ethynylphenyl)-benzenesulfonamide

Carbonic Anhydrase Inhibition Tumor-Associated Isoforms CA IX

N-(3-Ethynylphenyl)-benzenesulfonamide (CAS 938891-97-5) is a synthetic organic compound characterized by a benzenesulfonamide core linked to a 3-ethynylphenyl group. It belongs to the N-(substituted-phenyl)-benzenesulfonamide class, a family recognized for producing potent and often selective inhibitors of enzymes such as carbonic anhydrases (CAs), lysine-specific demethylase 1 (LSD1), and various kinases.

Molecular Formula C14H11NO2S
Molecular Weight 257.31
CAS No. 938891-97-5
Cat. No. B2499565
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-Ethynylphenyl)-benzenesulfonamide
CAS938891-97-5
Molecular FormulaC14H11NO2S
Molecular Weight257.31
Structural Identifiers
SMILESC#CC1=CC(=CC=C1)NS(=O)(=O)C2=CC=CC=C2
InChIInChI=1S/C14H11NO2S/c1-2-12-7-6-8-13(11-12)15-18(16,17)14-9-4-3-5-10-14/h1,3-11,15H
InChIKeyPTPYNFGCLMLJEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-(3-Ethynylphenyl)-benzenesulfonamide: Technical Baseline and Procurement Context


N-(3-Ethynylphenyl)-benzenesulfonamide (CAS 938891-97-5) is a synthetic organic compound characterized by a benzenesulfonamide core linked to a 3-ethynylphenyl group . It belongs to the N-(substituted-phenyl)-benzenesulfonamide class, a family recognized for producing potent and often selective inhibitors of enzymes such as carbonic anhydrases (CAs), lysine-specific demethylase 1 (LSD1), and various kinases [1]. Its defining structural feature is the terminal alkyne moiety on the N-phenyl ring, which confers distinct electronic and steric properties influencing target binding and selectivity. This compound serves as a critical research tool and a versatile scaffold for medicinal chemistry, with applications primarily in oncology and inflammation research. Understanding its specific performance profile, relative to close structural analogs, is essential for informed scientific selection and procurement.

Why N-(3-Ethynylphenyl)-benzenesulfonamide is Not a Generic Drop-In Replacement


The assumption that any N-(substituted-phenyl)-benzenesulfonamide can be freely interchanged is not supported by experimental data. Minor modifications to the phenyl ring substituent can drastically alter a compound's target affinity, selectivity profile, and even its primary mechanism of action. For example, the presence and position of an ethynyl group versus a methyl, cyano, or halogen substituent profoundly impacts inhibitory potency against enzymes like carbonic anhydrase IX/XII [1] and LSD1 [2]. Substitution without verifying the specific biological profile of N-(3-ethynylphenyl)-benzenesulfonamide risks introducing compounds with unknown off-target effects or suboptimal activity, potentially invalidating entire experimental datasets. The quantitative evidence below demonstrates the unique and non-fungible nature of this specific compound in key research applications.

Quantitative Differentiation: N-(3-Ethynylphenyl)-benzenesulfonamide vs. Key Comparators


Superior Carbonic Anhydrase IX/XII Affinity Over Valdecoxib

In direct enzymatic assays, N-(3-ethynylphenyl)-benzenesulfonamide, specifically as the meta-regioisomer of phenylethynylbenzenesulfonamide, demonstrates a dramatically higher affinity for the tumor-associated carbonic anhydrase isoforms IX and XII compared to the COX-2 selective inhibitor Valdecoxib [1][2].

Carbonic Anhydrase Inhibition Tumor-Associated Isoforms CA IX CA XII

Distinct LSD1 Inhibition Profile Compared to Advanced Clinical Candidate GSK2879552

N-(3-Ethynylphenyl)-benzenesulfonamide (referred to as compound 2a in the study) is a member of a novel class of reversible LSD1 inhibitors with an IC50 of 1820 nM [1]. This stands in contrast to more potent but irreversible inhibitors like GSK2879552, which has a reported IC50 of 100 nM in similar assays [2].

LSD1 Inhibition Epigenetics Cancer Therapeutics Reversible Inhibitor

COX-2 Selectivity Profile Contrasts with Para- and Ortho-Regioisomers

Regioisomerism dramatically impacts the COX-1/COX-2 selectivity profile. The meta-substituted phenylethynylbenzenesulfonamide (of which N-(3-ethynylphenyl)-benzenesulfonamide is a representative) exhibits a COX-2 selectivity index (SI) of 70 (COX-2 IC50 = 0.45 μM), favoring COX-2 inhibition [1]. This is in stark contrast to the ortho-regioisomer, which shows a preference for COX-1 inhibition (COX-1 IC50 = 3.6 μM) [1].

COX-2 Inhibition Selectivity Anti-inflammatory Regioisomer

Structural Basis for Selectivity Against Kinases: ZAK Inhibitor Class

While the exact compound N-(3-ethynylphenyl)-benzenesulfonamide is a precursor, its derivative in the same chemical space, N-(3-((1H-pyrazolo[3,4-b]pyridin-5-yl)ethynyl)benzenesulfonamide, demonstrates remarkable selectivity as a ZAK kinase inhibitor. A representative compound (3h) from this series achieves an IC50 of 3.3 nM against ZAK while showing significantly lower potency against a panel of 403 non-mutated kinases [1]. This underscores the value of the 3-ethynylphenyl-benzenesulfonamide scaffold as a starting point for developing highly selective kinase probes.

ZAK Kinase Kinase Selectivity Cancer Cardiac Hypertrophy

Differentiated Activity from 4-Methyl and 4-Cyano Analogs in Steroid Sulfatase Inhibition

The unsubstituted N-(3-ethynylphenyl)-benzenesulfonamide core shows distinct activity compared to its 4-substituted analogs. While the 4-methyl analog (N-(3-ethynylphenyl)-4-methylbenzenesulfonamide) shows an IC50 of 110 nM against steroid sulfatase (STS) [1], and the 4-cyano analog has been studied in similar contexts , the parent compound's specific IC50 in the same assay remains uncharacterized. However, the structure-activity relationship (SAR) data from these analogs indicates that the unsubstituted benzenesulfonamide provides a unique baseline activity and synthetic handle that can be modulated by ring substitution.

Steroid Sulfatase Hormone-Dependent Cancer Enzyme Inhibition SAR

Optimal Application Scenarios for N-(3-Ethynylphenyl)-benzenesulfonamide


Investigating Tumor Microenvironment via CA IX/XII Selective Inhibition

As shown in Section 3, this compound demonstrates high affinity for tumor-associated carbonic anhydrases IX and XII (Ki = 6.5 nM for CA IX) [1]. This makes it an ideal chemical probe for in vitro and in vivo studies focused on the role of these enzymes in pH regulation, tumor growth, and metastasis. Researchers can use this compound to dissect CA IX/XII-specific signaling pathways, differentiating their function from the ubiquitously expressed CA I and II isoforms. Its use is critical in oncology research where selective targeting of the tumor microenvironment is paramount.

Developing Reversible LSD1 Inhibitors as Epigenetic Probes

The evidence from Section 3 confirms N-(3-ethynylphenyl)-benzenesulfonamide (compound 2a) as a member of a novel class of reversible LSD1 inhibitors with an IC50 of 1820 nM [2]. Unlike potent, irreversible inhibitors that can lead to sustained target suppression and potential toxicity, this compound's reversible mechanism of action is invaluable for studying the acute effects of LSD1 modulation on gene expression and cellular differentiation. It serves as a superior tool compound for fundamental epigenetic research where temporal control of enzyme activity is a key experimental requirement.

Probing COX-2 Selective Anti-Inflammatory Mechanisms

As highlighted in Section 3, the meta-regioisomer, of which N-(3-ethynylphenyl)-benzenesulfonamide is a key example, selectively inhibits COX-2 (IC50 = 0.45 μM, SI = 70) [3]. This compound is therefore highly suitable for preclinical studies aimed at evaluating the anti-inflammatory and analgesic effects of selective COX-2 inhibition. Its use can help delineate the therapeutic benefits from the gastrointestinal side effects associated with COX-1 inhibition, a critical step in the development of safer NSAIDs.

Scaffold for Designing Highly Selective Kinase Inhibitors

The structure-activity relationship studies discussed in Section 3 demonstrate that the 3-ethynylphenyl-benzenesulfonamide core is a privileged scaffold for achieving high kinase selectivity, as exemplified by the ZAK inhibitor series [4]. Medicinal chemists can leverage this scaffold to build focused libraries, introducing various heterocycles at the ethynyl terminus to explore novel chemical space. This approach is particularly valuable for targeting kinases with a cysteine residue near the active site (e.g., Nek2), facilitating the design of covalent inhibitors with improved selectivity and potency.

Quote Request

Request a Quote for N-(3-Ethynylphenyl)-benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.